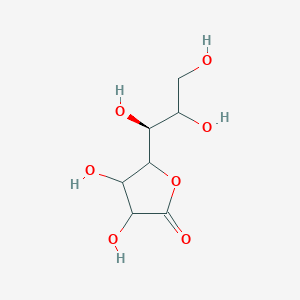
N-Decyl-N'-(4-phenyl-thiazol-2-yl)-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide est un composé organique synthétique qui appartient à la classe des oxalamides. Ces composés sont connus pour leurs applications diverses dans divers domaines, y compris la chimie, la biologie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide implique généralement la réaction de la décylamine avec le chlorure de 4-phényl-thiazol-2-yl-oxalyle. La réaction est effectuée dans des conditions anhydres, souvent en présence d’une base telle que la triéthylamine, pour neutraliser l’acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées jusqu’à ce que la réaction soit terminée.
Méthodes de production industrielle
La production industrielle du N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, en tenant compte de la rentabilité et de l’impact environnemental. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines ou d’autres produits réduits.
Substitution : Le cycle thiazole et le groupe phényle peuvent participer à des réactions de substitution, conduisant à la formation de dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole et le groupe phényle peuvent interagir avec les enzymes ou les récepteurs, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendraient de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Décyl-N’-(4-phényl-thiazol-2-yl)-urée
- N-Décyl-N’-(4-phényl-thiazol-2-yl)-carbamate
- N-Décyl-N’-(4-phényl-thiazol-2-yl)-thiourée
Unicité
Le N-Décyl-N’-(4-phényl-thiazol-2-yl)-oxalamide est unique en raison de sa combinaison spécifique d’une chaîne décylique, d’un cycle thiazole et d’un groupe phényle.
Propriétés
Formule moléculaire |
C21H29N3O2S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-decyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C21H29N3O2S/c1-2-3-4-5-6-7-8-12-15-22-19(25)20(26)24-21-23-18(16-27-21)17-13-10-9-11-14-17/h9-11,13-14,16H,2-8,12,15H2,1H3,(H,22,25)(H,23,24,26) |
Clé InChI |
UPIZUQZBENTURE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11994116.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)
![2-{(E)-[(3-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11994148.png)
![(2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11994155.png)

